molecular formula C14H14N2O5S B6394351 2-Methoxy-5-(3-methylsulfonylaminophenyl)nicotinic acid CAS No. 1261950-75-7

2-Methoxy-5-(3-methylsulfonylaminophenyl)nicotinic acid

Cat. No.: B6394351
CAS No.: 1261950-75-7
M. Wt: 322.34 g/mol
InChI Key: HPRUASPHBLYVDZ-UHFFFAOYSA-N
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Description

2-Methoxy-5-(3-methylsulfonylaminophenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a methoxy group, a methylsulfonylamino group, and a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(3-methylsulfonylaminophenyl)nicotinic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-methoxybenzoic acid to introduce a nitro group. This is followed by reduction to form the corresponding amine. The amine is then subjected to sulfonylation using methylsulfonyl chloride to yield the methylsulfonylamino derivative. Finally, the nicotinic acid moiety is introduced through a coupling reaction with a suitable nicotinic acid derivative under appropriate conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-(3-methylsulfonylaminophenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid derivatives, while reduction of nitro groups yields amines .

Scientific Research Applications

2-Methoxy-5-(3-methylsulfonylaminophenyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(3-methylsulfonylaminophenyl)nicotinic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

  • 2-Methoxy-5-methylbenzoic acid
  • 3-Methylsulfonylaminobenzoic acid
  • Nicotinic acid derivatives

Comparison: 2-Methoxy-5-(3-methylsulfonylaminophenyl)nicotinic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-[3-(methanesulfonamido)phenyl]-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-21-13-12(14(17)18)7-10(8-15-13)9-4-3-5-11(6-9)16-22(2,19)20/h3-8,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRUASPHBLYVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688367
Record name 5-{3-[(Methanesulfonyl)amino]phenyl}-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261950-75-7
Record name 5-{3-[(Methanesulfonyl)amino]phenyl}-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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